molecular formula C10H9F3N2O2 B2914191 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2199367-11-6

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one

Cat. No.: B2914191
CAS No.: 2199367-11-6
M. Wt: 246.189
InChI Key: DDZHLCOWVUWCHX-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a trifluoromethyl-substituted pyridine ring linked via an ether oxygen at the 3-position of the pyrrolidinone core.

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-3-14-8(5-6)17-7-2-4-15-9(7)16/h1,3,5,7H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZHLCOWVUWCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in CB1 Receptor Imaging

Pyrrolidin-2-one derivatives are prominent in positron emission tomography (PET) radioligands targeting the cannabinoid type 1 (CB1) receptor. Key comparisons include:

Compound Name Substituents at Pyrrolidin-2-one Core Radiolabel Key Features
[18F]FMPEP-d2 ([18F]2) 3-[(R)-1-Phenylethylamino], 5-(3-[18F]fluoromethoxy) 18F High CB1 specificity; used in preclinical neuroimaging
[11C]-MePPEP ([11C]1) 3-[(R)-1-Phenylethylamino], 5-(3-[11C]methoxy) 11C Rapid brain uptake but short half-life due to 11C isotope
Target Compound 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy} N/A Pyridine ring enhances lipophilicity; trifluoromethyl may improve stability

Key Differences :

  • Substituent Effects: The target compound lacks the phenylethylamino group present in [18F]FMPEP-d2 and [11C]-MePPEP, which is critical for CB1 binding. Instead, its pyridinyloxy group may favor interactions with other receptors or enzymes.

Pyrrolidin-2-one Derivatives in Cardiovascular Therapeutics

highlights pyrrolidin-2-one derivatives with arylpiperazine moieties as alpha-adrenoceptor (AR) antagonists. Comparisons include:

Compound ID () Substituents at Pyrrolidin-2-one Core Target pKi / ED50
Compound 7 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl} alpha1-AR pKi = 7.13
Compound 18 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl} alpha2-AR pKi = 7.29
Compound 13 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl} Antiarrhythmic ED50 = 1.0 mg/kg
Target Compound 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy} Unknown N/A

Key Differences :

  • Pharmacological Targets: The target compound lacks the arylpiperazine-propyl chain critical for alpha-AR binding in derivatives. Its pyridine ring may redirect activity toward non-adrenergic targets.
  • Substituent Impact : Chloro or ethoxy groups in compounds enhance alpha-AR affinity, while the trifluoromethylpyridinyloxy group may alter solubility or CNS penetration.

Biological Activity

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one, identified by its CAS number 2199367-11-6, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrrolidine ring, suggest diverse biological activities. This article synthesizes available research findings, case studies, and data tables to explore the biological activity of this compound.

The molecular formula of this compound is C10H9F3N2O2C_{10}H_{9}F_{3}N_{2}O_{2}, with a molecular weight of 246.19 g/mol. The structure includes a pyrrolidine moiety linked to a pyridine ring substituted with a trifluoromethyl group, which may influence its biological interactions.

PropertyValue
CAS Number2199367-11-6
Molecular FormulaC10H9F3N2O2
Molecular Weight246.19 g/mol
DensityN/A
Boiling PointN/A

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related derivatives have shown promising results against various cancer cell lines, suggesting that the presence of the pyridine and pyrrolidine rings may contribute to cytotoxic effects.

Case Study:
A study evaluating the effects of similar compounds on K562 cells (a model for chronic myeloid leukemia) demonstrated that modifications in the trifluoromethyl substitution could lead to enhanced potency against BCR-ABL expressing cells. The IC50 values for these compounds ranged from 12 nM to over 60 nM depending on structural variations, indicating that careful design can optimize biological activity .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, structural analogs have been shown to inhibit kinases involved in cancer progression. The inhibition mechanism typically involves binding to the active site of the enzyme, thus blocking substrate access and subsequent phosphorylation events critical for cell cycle regulation.

Table: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (nM)
Compound ABCR-ABL12
Compound BSRC54
This compoundTBDTBD

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